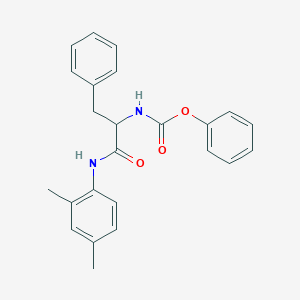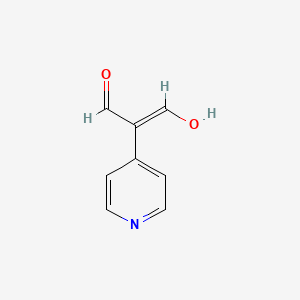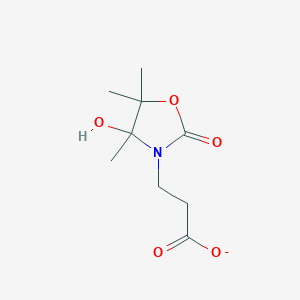![molecular formula C13H10F10N2O6-2 B11534690 2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate](/img/structure/B11534690.png)
2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate: is a complex organic compound with a mouthful of a name! Let’s break it down:
- The central core consists of a 1,7-dioxoheptane unit, which contains two carbonyl (C=O) groups.
- The compound has two diimino groups (N=C-N) attached to the central core.
- The decafluoro prefix indicates that ten fluorine atoms are present, making it highly fluorinated.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through multicomponent reactions . For example, it can be prepared by reacting appropriate precursors under controlled conditions.
Reaction Conditions:Precursor Selection: Starting materials include fluorinated aldehydes or ketones.
Catalysis: Transition metal catalysts (such as palladium or nickel) are often employed.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Temperature and Time: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.
Chemical Reactions Analysis
Reaction Types:
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups to alcohols or other functional groups.
Oxidation: Oxidation of the diimino groups to corresponding oximes or other derivatives.
Nucleophiles: Amines, hydrazines, or other nitrogen-based nucleophiles.
Reduction Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidants: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. Potential products include amine derivatives, alcohols, and oximes.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new fluorinated compounds.
Biology: In studies involving fluorinated biomolecules or drug development.
Medicine: Potential use in drug delivery systems or imaging agents.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with biological targets through its fluorinated moieties, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar fluorinated cores are studied for their unique properties. Notable examples include 2,2,3,3,4,4,5,5,6,6-PCB 99 .
Properties
Molecular Formula |
C13H10F10N2O6-2 |
|---|---|
Molecular Weight |
480.21 g/mol |
IUPAC Name |
2-[[7-(1-carboxylatoethylamino)-2,2,3,3,4,4,5,5,6,6-decafluoro-7-oxoheptanoyl]amino]propanoate |
InChI |
InChI=1S/C13H12F10N2O6/c1-3(5(26)27)24-7(30)9(14,15)11(18,19)13(22,23)12(20,21)10(16,17)8(31)25-4(2)6(28)29/h3-4H,1-2H3,(H,24,30)(H,25,31)(H,26,27)(H,28,29)/p-2 |
InChI Key |
GBZFTERUJLZSFJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)C(C(C(C(C(C(=O)NC(C)C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11534607.png)
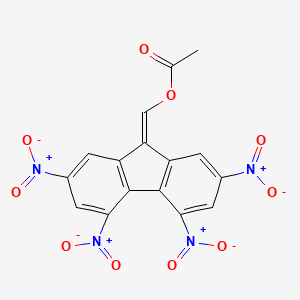
![N'-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide](/img/structure/B11534610.png)
![4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534612.png)
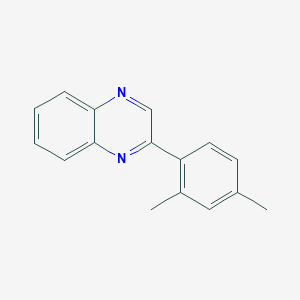
![N-tert-butyl-2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B11534621.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534625.png)
![2-({5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)-3-phenylquinazolin-4(3H)-one](/img/structure/B11534629.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide](/img/structure/B11534639.png)
![1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11534649.png)
![(2-aminophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11534653.png)
